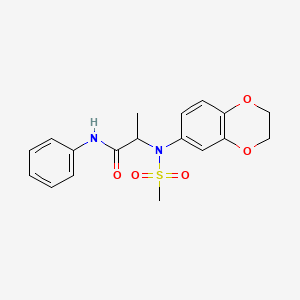![molecular formula C13H15ClN2O3S B6045252 4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)
4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DMPS" and is synthesized through a specific method.
作用機序
The exact mechanism of action of DMPS is not fully understood. However, it has been proposed that DMPS exerts its anti-tumor effects by inhibiting the activity of specific enzymes involved in tumor growth and proliferation. DMPS has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In addition, DMPS has been found to scavenge free radicals and inhibit oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMPS has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. DMPS has also been shown to inhibit the activity of specific enzymes involved in the production of reactive oxygen species, which may contribute to its anti-oxidant effects. Additionally, DMPS has been found to modulate the activity of specific neurotransmitters, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
DMPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMPS is also readily available and relatively inexpensive. However, DMPS has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, DMPS has not been extensively studied for its toxicity and safety profile, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on DMPS. One area of research is the development of novel DMPS derivatives with improved therapeutic properties. Another area of research is the investigation of the toxicity and safety profile of DMPS. Additionally, further studies are needed to fully understand the mechanism of action of DMPS and its potential use in the treatment of neurodegenerative diseases. Finally, the potential use of DMPS in combination with other therapeutic agents should be explored.
Conclusion:
In conclusion, DMPS is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-oxidant properties and has been studied for its potential use in the treatment of various diseases. The synthesis method of DMPS is well established, and it has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of DMPS and its potential therapeutic applications.
合成法
DMPS is synthesized through a multistep reaction process. Initially, 4-methylbenzenesulfonyl chloride is reacted with 4,6-dimethyl-2(1H)-pyrimidinone in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to obtain the final product, DMPS hydrochloride. The synthesis method of DMPS is well established and has been reported in several scientific journals.
科学的研究の応用
DMPS has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. DMPS has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, DMPS has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4,6-dimethyl-1-(4-methylphenyl)sulfonylpyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S.ClH/c1-9-4-6-12(7-5-9)19(17,18)15-11(3)8-10(2)14-13(15)16;/h4-8H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUNUOQAJVPVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=NC2=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6045178.png)
![1-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6045180.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6045191.png)

![diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate](/img/structure/B6045221.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)

![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)
![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)
![N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6045251.png)
![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)